![molecular formula C17H19N5O4 B2543067 2-(8-((2,6-dimethylphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1021099-58-0](/img/structure/B2543067.png)
2-(8-((2,6-dimethylphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of 2-amino-3-(purin-9-yl)propanoic acids involves the modification of the purine base moiety at position 6 with various substituents, including a dimethylamino group, which is relevant to the compound . The process utilizes 9-(2,2-diethoxyethyl)purines and 2-aminopurines, employing the Strecker synthesis method. This approach allows for the introduction of different functional groups, which can significantly alter the biological activity of the resulting compounds. The synthesis pathway is designed to yield derivatives with potential immunostimulatory and immunomodulatory properties, as evidenced by the enhanced secretion of chemokines and augmented NO biosynthesis in some of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of derivatives similar to the compound of interest has been characterized by X-ray structure determination. For instance, the structure of methyl 2-(diphenylmethyleneamino)-2-(1,3-dithiane-2-ylidene) acetate reveals a 2-aza-1,3-butadiene fragment with two well-localized double bonds. The non-planarity of the C=N-C=C group, with a torsion angle of -103.5(3)°, indicates the potential for steric interactions that could influence the compound's reactivity and binding affinity .
Chemical Reactions Analysis
The derivatives of (diphenylmethylene-amino) acetic acid react with carbon disulfide and phenyl isothiocyanate under basic conditions or phase transfer conditions to yield ketene dithioacetals and ketene-S,N- and N,N-acetals. These reactions demonstrate the reactivity of the amino acetic acid derivatives and their potential to form various cyclic and acyclic structures, which could be relevant for the synthesis of the compound . The ability to form these structures may also play a role in the compound's biological activity .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(8-((2,6-dimethylphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid" are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of amino groups and the purine base suggests potential for hydrogen bonding and polarity, which would affect solubility and interaction with biological molecules. The dimethyl groups could confer lipophilicity, impacting the compound's ability to cross cell membranes. The reactivity of the acetic acid moiety could be important for conjugation reactions or interactions with enzymes .
properties
IUPAC Name |
2-[8-(2,6-dimethylanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-9-6-5-7-10(2)12(9)18-16-19-14-13(22(16)8-11(23)24)15(25)21(4)17(26)20(14)3/h5-7H,8H2,1-4H3,(H,18,19)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAPRYIYMSWMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC3=C(N2CC(=O)O)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-((2,6-dimethylphenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid |
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